rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine involves multiple steps, starting from the appropriate precursors. The synthetic route typically includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-methoxyphenethylamine with a suitable reagent to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the desired cyclohexanol structure.
N-Demethylation: The final step involves the N-demethylation of the intermediate to yield this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its alcohol derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed
Major Products:
Scientific Research Applications
rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of Venlafaxine and its metabolites.
Biology: Employed in biological studies to understand the metabolic pathways and effects of Venlafaxine.
Medicine: Investigated for its potential therapeutic effects and interactions with other drugs.
Industry: Utilized in the development and quality control of pharmaceutical products
Mechanism of Action
The mechanism of action of rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine is similar to that of Venlafaxine. It primarily acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), which means it inhibits the reuptake of serotonin and norepinephrine in the brain. This leads to increased levels of these neurotransmitters, which can help alleviate symptoms of depression. The compound interacts with the serotonin and norepinephrine transporters, blocking their function and enhancing neurotransmitter availability .
Comparison with Similar Compounds
N-Desmethyl Venlafaxine: Another metabolite of Venlafaxine with similar properties.
Venlafaxine: The parent compound, widely used as an antidepressant.
Desvenlafaxine: A major active metabolite of Venlafaxine, also used as an antidepressant
Uniqueness: rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine is unique due to its specific structural modifications, which can influence its pharmacokinetic and pharmacodynamic properties. These modifications can lead to differences in absorption, distribution, metabolism, and excretion compared to other similar compounds .
Properties
IUPAC Name |
1-[1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl-methylamino]ethyl]cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO3/c1-26(18-15-20-7-11-22(28-2)12-8-20)19-24(25(27)16-5-4-6-17-25)21-9-13-23(29-3)14-10-21/h7-14,24,27H,4-6,15-19H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLLEDVZZJHJST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=C(C=C1)OC)CC(C2=CC=C(C=C2)OC)C3(CCCCC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346601-14-6 | |
Record name | Rac N-desmethyl-N-(4-methoxyphenethyl) venlafaxine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346601146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RAC N-DESMETHYL-N-(4-METHOXYPHENETHYL) VENLAFAXINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9DFZ3JJ7X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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